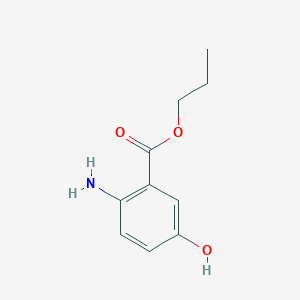

Propyl 2-amino-5-hydroxybenzoate

Beschreibung

Propyl 2-amino-5-hydroxybenzoate is an aromatic ester derivative featuring a propyl chain esterified to 2-amino-5-hydroxybenzoic acid. The compound combines a hydroxy group at the 5-position and an amino group at the 2-position on the benzene ring, conferring unique physicochemical properties. The propyl chain length balances hydrophobicity and polarity, as seen in related compounds like propyl guaiacol, which exhibits higher polarity than shorter-chain analogs . Applications may span pharmaceuticals, where amino and hydroxy groups enhance bioavailability, or material science, leveraging its hydrogen-bonding network for crystal engineering .

Eigenschaften

CAS-Nummer |

150542-22-6 |

|---|---|

Molekularformel |

C10H13NO3 |

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

propyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3 |

InChI-Schlüssel |

UBCNRIRGGVGRGZ-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(C=CC(=C1)O)N |

Kanonische SMILES |

CCCOC(=O)C1=C(C=CC(=C1)O)N |

Synonyme |

Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl 2-amino-5-hydroxybenzoate distinguishes itself from analogs through its substitution pattern:

- Propyl 4-Hydroxybenzoate (Propyl Paraben): Lacks the amino group and positions the hydroxy group at the 4-position. This reduces hydrogen-bonding capacity (one donor vs. two in the target compound) and decreases polarity, contributing to its widespread use as a preservative .

- Ethyl 5-Hydroxybenzoate: Similar hydroxy positioning but lacks the amino group, reducing its ability to form hydrogen-bonded aggregates .

Physicochemical Properties

Key properties inferred from structural analogs and trends in aliphatic chain effects (Table 1):

*Predicted based on chain-length trends: Longer alkyl chains (e.g., propyl) reduce water solubility compared to ethyl/methyl analogs but enhance lipid compatibility .

Polarity and Solubility Trends

Evidence from guaiacol derivatives indicates that increasing aliphatic chain length (methyl → ethyl → propyl) elevates polarity in certain solvent systems due to steric and electronic effects . However, in parabens, the para-substituted hydroxy group dominates solubility behavior, rendering propyl paraben less water-soluble than its ortho-substituted amino-hydroxy counterpart. The amino group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) and acidic aqueous media via protonation .

Hydrogen Bonding and Crystallinity

The amino and hydroxy groups enable robust hydrogen-bonding networks, as observed in supramolecular assemblies of similar compounds. In contrast, parabens rely on weaker O–H⋯O interactions, resulting in lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.